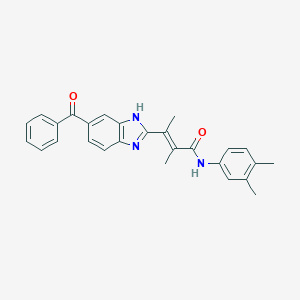
3-imidazolidin-2-ylidene-5-(pyridin-2-ylmethyl)oxolane-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-imidazolidin-2-ylidene-5-(pyridin-2-ylmethyl)oxolane-2,4-dione, also known as IMesPy, is a highly versatile and efficient N-heterocyclic carbene ligand that has gained significant attention in recent years due to its unique properties. This compound has been extensively studied for its potential applications in various fields, including catalysis, material science, and medicinal chemistry. In
Wissenschaftliche Forschungsanwendungen
3-imidazolidin-2-ylidene-5-(pyridin-2-ylmethyl)oxolane-2,4-dione has found numerous applications in scientific research. One of the most significant applications of 3-imidazolidin-2-ylidene-5-(pyridin-2-ylmethyl)oxolane-2,4-dione is in catalysis, where it has been used as a highly efficient and selective ligand for a variety of metal-catalyzed reactions. 3-imidazolidin-2-ylidene-5-(pyridin-2-ylmethyl)oxolane-2,4-dione has also been used as a ligand in the synthesis of metal-organic frameworks (MOFs) and other porous materials.
In medicinal chemistry, 3-imidazolidin-2-ylidene-5-(pyridin-2-ylmethyl)oxolane-2,4-dione has been shown to have potential as an anti-cancer agent. Studies have demonstrated that 3-imidazolidin-2-ylidene-5-(pyridin-2-ylmethyl)oxolane-2,4-dione can induce apoptosis in cancer cells by inhibiting the activity of the enzyme topoisomerase II. 3-imidazolidin-2-ylidene-5-(pyridin-2-ylmethyl)oxolane-2,4-dione has also been investigated for its potential as an antibacterial and antifungal agent.
Wirkmechanismus
3-imidazolidin-2-ylidene-5-(pyridin-2-ylmethyl)oxolane-2,4-dione acts as a bidentate ligand, coordinating to metal ions through its nitrogen and oxygen atoms. The strong electron-donating properties of the imidazolium ring and the pyridine moiety make 3-imidazolidin-2-ylidene-5-(pyridin-2-ylmethyl)oxolane-2,4-dione an excellent ligand for stabilizing metal complexes. The mechanism of action of 3-imidazolidin-2-ylidene-5-(pyridin-2-ylmethyl)oxolane-2,4-dione in catalysis involves the formation of a metal-carbene intermediate, which can undergo a variety of reactions such as nucleophilic addition, cyclopropanation, and olefin metathesis.
Biochemical and Physiological Effects:
3-imidazolidin-2-ylidene-5-(pyridin-2-ylmethyl)oxolane-2,4-dione has been shown to have low toxicity and good biocompatibility, making it a promising candidate for biomedical applications. In vitro studies have demonstrated that 3-imidazolidin-2-ylidene-5-(pyridin-2-ylmethyl)oxolane-2,4-dione can inhibit the growth of cancer cells by inducing apoptosis. 3-imidazolidin-2-ylidene-5-(pyridin-2-ylmethyl)oxolane-2,4-dione has also been shown to have antibacterial and antifungal activity, making it a potential candidate for the development of new antimicrobial agents.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-imidazolidin-2-ylidene-5-(pyridin-2-ylmethyl)oxolane-2,4-dione is its high stability and solubility in common organic solvents. This makes it easy to handle and use in a variety of reactions. 3-imidazolidin-2-ylidene-5-(pyridin-2-ylmethyl)oxolane-2,4-dione is also highly efficient and selective as a ligand, making it a valuable tool for catalysis and other applications.
One limitation of 3-imidazolidin-2-ylidene-5-(pyridin-2-ylmethyl)oxolane-2,4-dione is its high cost compared to other ligands. This can make it difficult to use in large-scale reactions. Additionally, the synthesis of 3-imidazolidin-2-ylidene-5-(pyridin-2-ylmethyl)oxolane-2,4-dione can be challenging, requiring specialized equipment and expertise.
Zukünftige Richtungen
There are numerous future directions for the study of 3-imidazolidin-2-ylidene-5-(pyridin-2-ylmethyl)oxolane-2,4-dione. One potential area of research is the development of new metal-catalyzed reactions using 3-imidazolidin-2-ylidene-5-(pyridin-2-ylmethyl)oxolane-2,4-dione as a ligand. Another area of interest is the synthesis of new porous materials and MOFs using 3-imidazolidin-2-ylidene-5-(pyridin-2-ylmethyl)oxolane-2,4-dione as a building block.
In medicinal chemistry, further studies are needed to investigate the potential of 3-imidazolidin-2-ylidene-5-(pyridin-2-ylmethyl)oxolane-2,4-dione as an anti-cancer agent and to elucidate its mechanism of action. Additionally, the antibacterial and antifungal properties of 3-imidazolidin-2-ylidene-5-(pyridin-2-ylmethyl)oxolane-2,4-dione could be further explored for the development of new antimicrobial agents.
Conclusion:
In conclusion, 3-imidazolidin-2-ylidene-5-(pyridin-2-ylmethyl)oxolane-2,4-dione is a highly versatile and efficient N-heterocyclic carbene ligand that has found numerous applications in scientific research. Its unique properties make it a valuable tool for catalysis, material science, and medicinal chemistry. Further research is needed to explore the full potential of 3-imidazolidin-2-ylidene-5-(pyridin-2-ylmethyl)oxolane-2,4-dione in these fields.
Synthesemethoden
The synthesis of 3-imidazolidin-2-ylidene-5-(pyridin-2-ylmethyl)oxolane-2,4-dione involves the condensation of imidazole-2-carboxaldehyde and 2-pyridinemethanol in the presence of a base such as potassium tert-butoxide. The resulting product is a white solid that is highly soluble in common organic solvents such as dichloromethane and tetrahydrofuran. The purity of the product can be improved by recrystallization from a suitable solvent.
Eigenschaften
Molekularformel |
C13H13N3O3 |
|---|---|
Molekulargewicht |
259.26 g/mol |
IUPAC-Name |
3-imidazolidin-2-ylidene-5-(pyridin-2-ylmethyl)oxolane-2,4-dione |
InChI |
InChI=1S/C13H13N3O3/c17-11-9(7-8-3-1-2-4-14-8)19-13(18)10(11)12-15-5-6-16-12/h1-4,9,15-16H,5-7H2 |
InChI-Schlüssel |
NEVBPIWVNFVDBC-UHFFFAOYSA-N |
Isomerische SMILES |
C1CNC(=C2C(=O)C(OC2=O)CC3=CC=CC=N3)N1 |
SMILES |
C1CNC(=C2C(=O)C(OC2=O)CC3=CC=CC=N3)N1 |
Kanonische SMILES |
C1CNC(=C2C(=O)C(OC2=O)CC3=CC=CC=N3)N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-(Ethoxycarbonyloxy)-3,4,N-triphenylthieno[2,3-c]pyridazine-6-carboxamide](/img/structure/B290022.png)
![(6Z)-6-[hydroxy-(4-methylphenyl)methylidene]-3,4-diphenylthieno[2,3-c]pyridazin-5-one](/img/structure/B290025.png)
![(6Z)-6-[hydroxy(phenyl)methylidene]-3,4-diphenylthieno[2,3-c]pyridazin-5-one](/img/structure/B290026.png)


![3-amino-N-(4-chlorophenyl)-4-(4-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B290035.png)
![N-(4-chlorophenyl)-2-{[3-cyano-4-(4-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl]sulfanyl}acetamide](/img/structure/B290036.png)
![3-amino-4-(4-methoxyphenyl)-N-phenyl-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B290037.png)

![10-Imino-6-methyl-4,8-diphenyl-2-oxa-4,5,11,13-tetrazatricyclo[7.4.0.03,7]trideca-1(9),3(7),5,12-tetraen-11-amine](/img/structure/B290041.png)

![5-{[2-(Dimethylamino)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl hydrosulfide](/img/structure/B290043.png)

![ethyl (3Z)-3-[(1-cyano-2-ethoxy-2-oxoethyl)hydrazinylidene]-5-methylpyrazole-4-carboxylate](/img/structure/B290049.png)